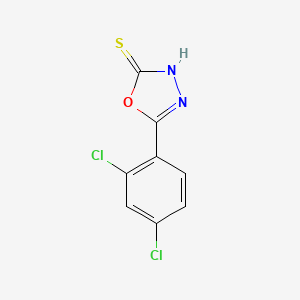

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

Übersicht

Beschreibung

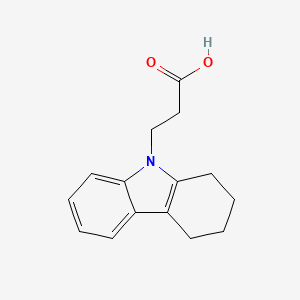

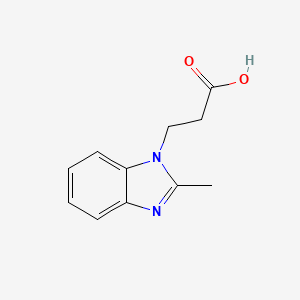

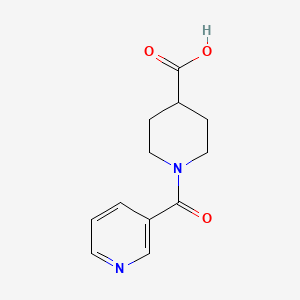

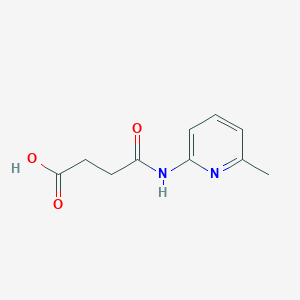

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including materials science and pharmaceuticals. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which can impart significant chemical properties to the molecule.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or other suitable reagents. For instance, the synthesis of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol was achieved through a ring-closing reaction of isoniazide with carbon bisulfide, which is a nucleophilic addition mechanism . Similarly, other derivatives, such as 5-phenyl-1,3,4-oxadiazole-2-thiol, were synthesized from benzoic acids converted into esters and then hydrazides . These methods could be adapted to synthesize the compound by substituting the appropriate chlorophenyl precursor.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized using single-crystal X-ray diffraction, revealing its crystallization in the orthorhombic space group . Density Functional Theory (DFT) calculations are often employed to study the electronic properties, such as the Frontier molecular orbitals and Molecular Electrostatic Potential maps, which can provide insights into the reactivity and stability of the molecules .

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The thiol group (-SH) in these compounds can act as a nucleophile, allowing for further chemical modifications. For instance, the compound 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] was used as a condensing agent for the synthesis of amides, esters, and other derivatives under mild conditions . The reactivity of the thiol group also contributes to the antioxidant properties of these compounds, as demonstrated by the radical scavenging activities of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as chlorine can enhance the polarizability and hyperpolarizability of the molecule, which are important parameters in nonlinear optical (NLO) materials . The thermal stability of these compounds is also of interest, with some derivatives decomposing at temperatures around 506 degrees Celsius . The antioxidant activity of these compounds can be attributed to the presence of the thiol group, which imparts a significant reducing potential .

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Pharmacology

- Application : Antileishmanial and antimalarial activities .

- Methods of Application : The study synthesized some hydrazine-coupled pyrazoles and evaluated their in vitro antileishmanial and in vivo antimalarial activities .

- Results : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047). The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

-

Scientific Field: Organic Chemistry

- Scientific Field: Organic Chemistry

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(2,4-dichlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2OS/c9-4-1-2-5(6(10)3-4)7-11-12-8(14)13-7/h1-3H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDACHYNPZYGPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350602 | |

| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol | |

CAS RN |

23288-92-8 | |

| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)